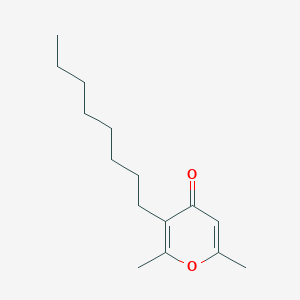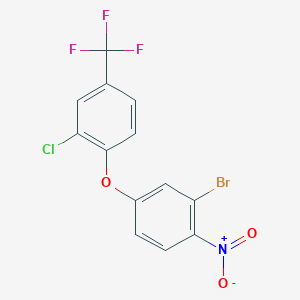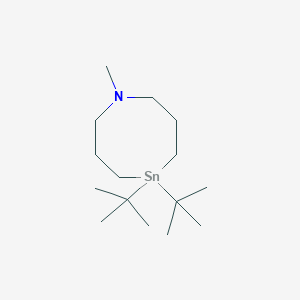
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane is an organotin compound characterized by the presence of a tin atom bonded to a nitrogen atom within a cyclic structure. This compound is notable for its unique steric properties due to the bulky tert-butyl groups attached to the nitrogen atom. It is used in various chemical applications, particularly in the field of organometallic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Di-tert-butyl-1-methyl-1,5-azastannocane typically involves the reaction of a tin precursor with a nitrogen-containing ligand. One common method involves the reaction of di-tert-butylamine with a tin halide, such as tin(IV) chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems for recrystallization and chromatography.
化学反応の分析
Types of Reactions
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
科学的研究の応用
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotin compounds and as a catalyst in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
作用機序
The mechanism of action of 5,5-Di-tert-butyl-1-methyl-1,5-azastannocane involves its interaction with molecular targets such as enzymes and receptors. The bulky tert-butyl groups provide steric hindrance, which can influence the compound’s binding affinity and specificity. The tin atom can form coordination bonds with various ligands, affecting the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another organometallic compound with bulky tert-butyl groups.
tert-Butylbenzene: A simpler aromatic compound with a tert-butyl group attached to a benzene ring.
Benzene, 1,3-bis(1,1-dimethylethyl)-5-methyl-: A compound with similar steric properties due to the presence of tert-butyl groups.
Uniqueness
5,5-Di-tert-butyl-1-methyl-1,5-azastannocane is unique due to its cyclic structure and the presence of a tin atom bonded to a nitrogen atom. This combination of features provides distinct reactivity and stability compared to other organotin compounds. The bulky tert-butyl groups also contribute to its unique steric properties, making it valuable in various chemical applications.
特性
CAS番号 |
110971-29-4 |
|---|---|
分子式 |
C15H33NSn |
分子量 |
346.14 g/mol |
IUPAC名 |
5,5-ditert-butyl-1-methyl-1,5-azastannocane |
InChI |
InChI=1S/C7H15N.2C4H9.Sn/c1-4-6-8(3)7-5-2;2*1-4(2)3;/h1-2,4-7H2,3H3;2*1-3H3; |
InChIキー |
SRGHSJOBEGEJBT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Sn]1(CCCN(CCC1)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


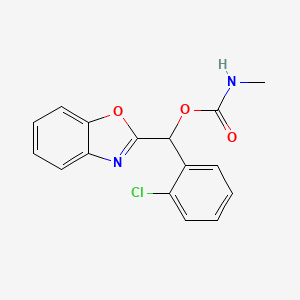


![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)
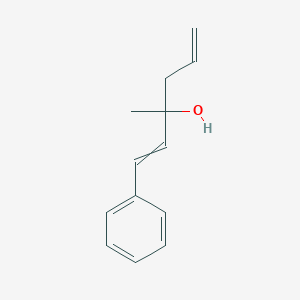
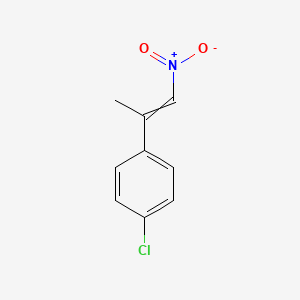
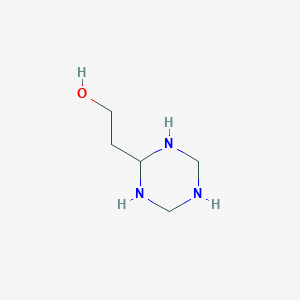
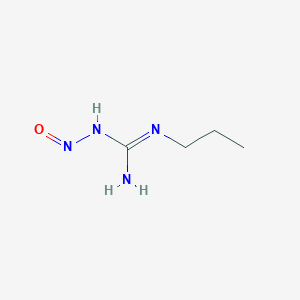
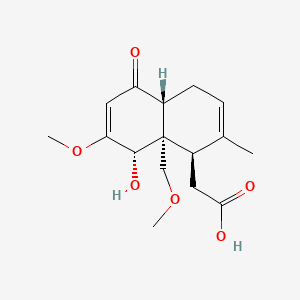
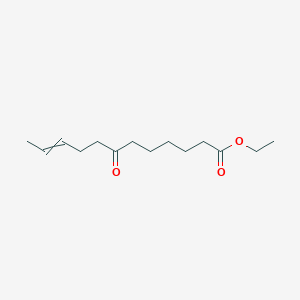
![2-(Benzenesulfinyl)-2-[2-(phenylsulfanyl)ethyl]-1-oxaspiro[2.5]octane](/img/structure/B14330075.png)
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
